7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Description
Chemical Structure and Properties
The compound 7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1376248-54-2) is a bicyclic amine hydrochloride salt with a molecular formula of C₆H₁₀ClF₂N (169.6 g/mol) . It features a bicyclo[4.1.0]heptane core substituted with two fluorine atoms at position 7, methyl groups at positions 1 and 6, and a protonated nitrogen atom forming a hydrochloride salt. Key properties include:
- Appearance: White crystalline powder .
- Solubility: Highly soluble in water, alcohols, and ethers .
- Thermal Stability: Stable under moderate heating .
- Applications: Investigated as a pharmaceutical intermediate and pesticide precursor due to its bioactivity .
Synthesis: Produced via reaction of 3-azabicyclo[4.1.0]heptane with difluoromethanesulfonyl fluoride, followed by hydrochloric acid treatment, achieving a reported yield of 96% .
Properties
IUPAC Name |
7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-3-4-11-5-7(6,2)8(6,9)10;/h11H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMKKLVSODCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1(C2(F)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include fluorinated precursors and nitrogen-containing compounds.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the bicyclic structure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[410]heptane;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure may influence its binding affinity and specificity towards certain biological targets.
Medicine
In the field of medicine, 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for use in various industrial processes and formulations.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in its structure may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1803584-25-9)
- Structure : Chlorine replaces fluorine at position 7; methyl at position 4.
- Molecular Formula : C₇H₁₁Cl₂N (MW: 204.1 g/mol) .
- Properties : Higher molecular weight and density compared to the difluoro analog. Likely less polar due to chlorine’s lower electronegativity.
- Synthesis : Halogenation methods using dichlorocarbene under ultrasonication, yielding ~95% .
- Applications: Potential as a reactive intermediate in agrochemical synthesis .
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1807912-35-1)
- Structure : Bromine substituents at position 7; methyl at position 5.
- Molecular Formula : C₇H₁₂Br₂ClN (MW: 305.4 g/mol) .
- Properties : Significantly higher molecular weight and reactivity due to bromine’s larger atomic radius. Likely lower solubility in polar solvents.
- Applications : Explored in medicinal chemistry for halogen bonding in drug design .
Aromatic and Heteroatom-Substituted Analogs
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CID: 122164022)
- Structure : Phenyl group at position 1; fluorine at position 6.
- Molecular Formula : C₁₂H₁₃F₂N (MW: 209.2 g/mol) .
- Properties: Increased hydrophobicity due to the phenyl group, reducing water solubility.
- Synthesis : Likely involves Friedel-Crafts or Suzuki coupling for aryl introduction.
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1818847-27-6)
Oxygen-Containing Analogs
7,7-Dichloro-5-oxabicyclo[4.1.0]heptane
- Structure : Oxygen replaces nitrogen in the bicyclic core; chlorine at position 7.
- Molecular Formula : C₆H₈Cl₂O (MW: 175.0 g/mol) .
- Properties : Reduced basicity due to oxygen substitution. Higher thermal stability from the ether linkage.
- Synthesis : Dichlorocarbene addition under ultrasound, 95% yield .
Comparative Analysis Table
Biological Activity
7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride (CAS Number: 2413874-49-2) is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring fluorine atoms and a nitrogen atom, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is C8H14ClF2N, with a molecular weight of 197.65 g/mol. The compound's structure is significant for its biological activity due to the presence of fluorine atoms, which can enhance binding affinity and specificity towards biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
| CAS Number | 2413874-49-2 |
| Molecular Formula | C8H14ClF2N |
| Molecular Weight | 197.65 g/mol |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The fluorine atoms may enhance the compound's lipophilicity and alter its electronic properties, potentially leading to improved binding characteristics compared to non-fluorinated analogs.
Biological Activity Studies
Research into the biological activity of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride has primarily focused on its potential therapeutic applications:
- Anticholinergic Activity : Preliminary studies suggest that the compound may exhibit anticholinergic properties by interacting with nicotinic acetylcholine receptors (nAChRs). This interaction could have implications for treating neurological disorders.
- Therapeutic Applications : The compound is being investigated for its potential use in developing drugs targeting specific diseases due to its unique structural features that may confer selectivity and potency against certain biological pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study evaluated the binding affinity of various bicyclic compounds at nAChRs and found that compounds similar to 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride exhibited significant receptor modulation effects.
- Case Study 2 : In vitro assays demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways linked to cancer progression.
Comparative Analysis
The biological activity of 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride can be compared with structurally related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of bicyclic amines often involves cyclization strategies using diazomethane or thionyl chloride for ring closure, as seen in analogous compounds like 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride . For the target compound, fluorine and methyl substituents may require modified conditions:
- Stepwise Cyclization : Use diazomethane (CH₂N₂) in methanol or ether to form the bicyclic core, followed by fluorination via phosphorus pentachloride (PCl₅) or sulfur dioxide (SO₂) .
- Optimization : Adjust stoichiometry of fluorinating agents (e.g., PCl₅) to avoid overhalogenation. Monitor reaction progress via TLC or GC-MS.
- Hydrochloride Salt Formation : Precipitate the final product by treating the free base with HCl gas in anhydrous ether .
Q. How can the stereochemistry and purity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR to confirm substituent positions and bridgehead stereochemistry. For example, bridgehead protons in bicyclo[4.1.0]heptane systems typically show distinct coupling patterns (e.g., δ 1.7–2.5 ppm for axial methyl groups) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/ether mixtures.
- HPLC-PDA : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect byproducts .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition. Hydrochloride salts generally degrade via hydrolysis; monitor pH changes in aqueous solutions .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the bicyclic framework.
- Hygroscopicity : Use Karl Fischer titration to quantify water absorption and optimize desiccant use (e.g., silica gel) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Conformational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map low-energy conformers. The bicyclo[4.1.0]heptane system’s strain energy (~15–20 kcal/mol) influences reactivity .
- Docking Studies : Screen derivatives against target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Prioritize substituents that enhance binding (e.g., fluorine’s electronegativity for H-bonding) .
- ADMET Prediction : Use QikProp or SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites in cell lysates vs. buffer systems.
- Positive Controls : Include reference compounds (e.g., amitriptyline N-oxide hydrochloride) to calibrate assay sensitivity .
Q. How can reaction fundamentals (e.g., kinetics, catalysis) improve the scalability of its synthesis?
- Methodological Answer :
- Kinetic Profiling : Use in situ IR spectroscopy to track fluorination rates. Optimize catalyst loading (e.g., KOH for dehydrohalogenation) to reduce side reactions .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, critical for exothermic cyclization steps .
- Green Chemistry : Replace toxic solvents (e.g., thionyl chloride) with ionic liquids or scCO₂ for sustainable scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
